molecular formula CBNNa B14801042 Sodium cyanoboronhydride

Sodium cyanoboronhydride

Cat. No.: B14801042
M. Wt: 59.82 g/mol
InChI Key: OAOPDYUHWPBJCW-UHFFFAOYSA-N
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Description

Sodium cyanoboronhydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used extensively in organic synthesis for chemical reduction, particularly in the reduction of imines and carbonyls. Known for its selectivity and stability, this compound is a milder reductant compared to other conventional reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanoboronhydride can be synthesized by reacting sodium borohydride (NaBH₄) with hydrogen cyanide (HCN) under controlled conditions. The reaction involves careful manipulation of reactant ratios and temperatures to ensure the formation of Na[BH₃(CN)] while minimizing side reactions .

Industrial Production Methods: In an industrial setting, this compound is typically produced by combining sodium cyanide (NaCN) with borane tetrahydrofuran (BH₃·THF). The reaction is carried out under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is then heated under reflux for several hours to complete the synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium cyanoboronhydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces imines to amines. This compound is also used in the reduction of aldehydes, ketones, oximes, and enamines .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium cyanoboronhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium cyanoboronhydride exerts its effects involves the transfer of hydride ions (H⁻) to the substrate. The electron-withdrawing cyanide group reduces the electrophilic capabilities of the boron atom, making the compound a milder reducing agent. This allows for selective reduction of imines and carbonyls without affecting other functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its mild reducing properties and high selectivity. It is particularly useful in reactions where over-reduction needs to be avoided, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

CBNNa

Molecular Weight

59.82 g/mol

InChI

InChI=1S/CBN.Na/c2-1-3;

InChI Key

OAOPDYUHWPBJCW-UHFFFAOYSA-N

Canonical SMILES

[B]C#N.[Na]

Origin of Product

United States

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